Inositol 1-phosphate

Description

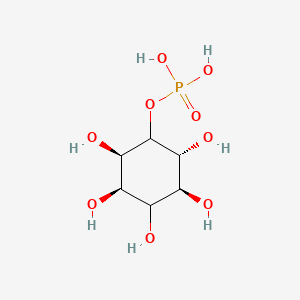

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 |

Source

|

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 |

Source

|

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Inositol 1 Phosphate

Myo-Inositol 1-Phosphate Synthase (MIPS) Catalysis

MIPS, also known as L-myo-inositol-1-phosphate synthase (EC 5.5.1.4), catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. scielo.br This enzymatic reaction involves a complex series of events including oxidation, enolization, intramolecular aldol (B89426) cyclization, and reduction. rcsb.org Structural studies of MIPS from various organisms, including Archaeoglobus fulgidus and the thermophilic fungus Thermochaetoides thermophila, have provided insights into its catalytic mechanism. rcsb.orgrcsb.org These studies suggest a mechanism involving forced atomic proximity of functional groups within the active site and large-scale conformational changes that drive the enzyme's function. rcsb.orgrcsb.org The active site contains a cluster of lysine (B10760008) residues that play differential roles in the protonation and deprotonation steps necessary for the reaction to proceed. pnas.orgrcsb.org

Role of NAD+ as a Cofactor in MIPS Activity

The catalytic activity of MIPS is dependent on the presence of the co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). scielo.brcas.cz NAD+ is required for the initial oxidation step in the conversion of glucose-6-phosphate. academicoa.com Interestingly, while exogenous NAD+ is necessary for optimal activity, some MIPS enzymes retain partial activity in its absence, indicating the presence of endogenously bound NAD+ within the enzyme's structure. scielo.brscielo.br The binding of NAD+ to eukaryotic MIPS involves a characteristic Rossman fold, a structural motif common to oxidoreductases. academicoa.com The affinity of MIPS for NAD+ can vary between species, as indicated by different Km values. scielo.brscielo.br

Catabolism and Downstream Metabolic Fates of Inositol 1 Phosphate

Hydrolysis of Inositol (B14025) 1-Phosphate to Myo-Inositol

The primary catabolic fate of inositol 1-phosphate is its dephosphorylation to myo-inositol. This reaction is a critical step in the recycling of inositol, making it available for the resynthesis of phosphatidylinositol and its phosphorylated derivatives, which are essential components of cellular membranes and signaling pathways.

The hydrolysis of this compound is catalyzed by the enzyme inositol monophosphatase (IMPase). ontosight.ainih.gov IMPase is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the dephosphorylation of myo-inositol monophosphate to generate myo-inositol. ontosight.ainih.gov This process is vital for regulating a variety of cellular functions, including cell signaling, membrane trafficking, and neurotransmission. ontosight.ai

IMPase belongs to a family of enzymes that hydrolyze phosphate (B84403) groups from sugar phosphates. nih.gov It requires magnesium ions (Mg²⁺) for its activity. nih.gov The enzyme acts on inositol monophosphates, such as this compound and inositol 4-phosphate, to produce inositol and an inorganic phosphate ion. ebi.ac.uk This reaction is a key step in the recycling of inositol, which is necessary for the synthesis of phosphatidylinositol. ontosight.ai

Notably, IMPase is sensitive to inhibition by lithium ions. ontosight.aiebi.ac.uk This inhibition is thought to be a key mechanism behind the therapeutic effects of lithium in treating bipolar disorder, as it can lead to a depletion of free inositol in brain cells. ebi.ac.uk In some organisms, like Mycobacterium smegmatis, IMPase can be a bifunctional enzyme, also exhibiting fructose-1,6-bisphosphatase (FBPase) activity. nih.gov

Inositol monophosphates, the substrates for IMPase, are generated through the sequential dephosphorylation of higher inositol phosphates. For instance, inositol 1,4,5-trisphosphate (InsP3), a key second messenger, can be dephosphorylated to inositol 1,4-bisphosphate (InsP2), then to inositol 4-phosphate (InsP1), and finally to inositol. nih.gov Another pathway involves the dephosphorylation of InsP3 to inositol 1,3,4-trisphosphate (InsP(1,3,4)P3), which is then sequentially dephosphorylated to inositol 3,4-bisphosphate, inositol 3-phosphate, and finally inositol. nih.gov

The degradation of myo-inositol hexakisphosphate (InsP6), also known as phytate, in organisms like Bacillus species and legume seeds also proceeds through a series of dephosphorylation steps, ultimately yielding various inositol monophosphate isomers, including inositol 2-phosphate. researchgate.netacs.orgcdnsciencepub.com These pathways ensure a continuous supply of inositol monophosphates for hydrolysis by IMPase, thereby maintaining the cellular pool of free inositol.

| Inositol Phosphate | Dephosphorylation Product(s) |

| Inositol 1,4,5-trisphosphate (InsP3) | Inositol 1,4-bisphosphate (InsP2) |

| Inositol 1,4-bisphosphate (InsP2) | Inositol 4-phosphate (InsP1) |

| Inositol 1,3,4-trisphosphate | Inositol 3,4-bisphosphate |

| Inositol 3,4-bisphosphate | Inositol 3-phosphate |

| myo-Inositol hexakisphosphate (InsP6) | Various inositol polyphosphates, eventually leading to inositol monophosphates |

Integration into the Inositol Phosphate Signaling Network

Beyond its role as a precursor to myo-inositol, this compound is a key player in the broader inositol phosphate signaling network. It can be further phosphorylated to generate a diverse array of higher inositol phosphates, and it is intimately linked with the phosphatidylinositol (PI) cycle.

This compound can serve as a starting point for the synthesis of more complex inositol phosphates. pnas.org While the primary route for the generation of many higher inositol phosphates begins with the phosphorylation of inositol 1,4,5-trisphosphate, alternative pathways exist. nih.gov For example, in some cellular contexts, this compound can be phosphorylated to generate inositol bisphosphates and subsequently higher phosphorylated forms. pnas.org

The synthesis of inositol pyrophosphates, such as InsP7 and InsP8, which contain high-energy pyrophosphate bonds, also ultimately derives from the inositol phosphate pool that includes InsP1. frontiersin.orgfrontiersin.orgbiorxiv.org These highly phosphorylated molecules are involved in a wide range of cellular processes, including stress signaling and the regulation of cellular metabolism. frontiersin.orgfrontiersin.org The intricate network of kinases and phosphatases ensures a dynamic and responsive system where the levels of different inositol phosphates can be rapidly adjusted according to cellular needs.

The phosphatidylinositol (PI) cycle is a fundamental signaling pathway in eukaryotic cells. researchgate.net It begins with the phosphorylation of phosphatidylinositol (PI) to form phosphatidylinositol 4-phosphate (PIP) and then phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org Upon stimulation by various extracellular signals, phospholipase C (PLC) hydrolyzes PIP2 to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3). ebi.ac.uknih.govembopress.org

Enzymology of Inositol 1 Phosphate Metabolizing Enzymes

Myo-Inositol 1-Phosphate Synthase Enzymology

Myo-inositol 1-phosphate synthase (MIPS), formally known as 1L-myo-inositol 1-phosphate synthase, catalyzes the conversion of D-glucose 6-phosphate to myo-inositol 1-phosphate. This reaction is the first and rate-limiting step in the de novo biosynthesis of myo-inositol and all inositol-containing compounds. researchgate.netnih.gov

Structural Characterization and Active Site Analysis

MIPS is typically a homotetrameric enzyme, meaning it is composed of four identical protein subunits. nih.gov X-ray crystallography studies of MIPS from various organisms, including Saccharomyces cerevisiae (yeast), Archaeoglobus fulgidus (archaea), and Mycobacterium tuberculosis (bacteria), have revealed a conserved three-dimensional architecture. nih.govrcsb.org

The active site is a complex region that binds both the substrate, D-glucose 6-phosphate, and the required cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.netrcsb.org A notable feature of the enzyme is a significant conformational change that occurs upon substrate binding. In the absence of its substrate, a portion of the active site is disordered. However, when the substrate binds, this region undergoes a dramatic induced fit, folding over the active site to completely sequester the substrate from the solvent. researchgate.net

Key components of the MIPS active site from Archaeoglobus fulgidus are detailed below:

| Component | Role in Active Site |

| NAD+ | Essential cofactor for the oxidation-reduction steps of the catalytic cycle. nih.govrcsb.org |

| K+ ion | A metal ion that plays a role in catalysis, with a second potential metal-binding site suggested by electrostatic analysis. rcsb.org |

| Phosphate-binding site | Interacts with the phosphate (B84403) group of the substrate, D-glucose 6-phosphate. rcsb.org |

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism of MIPS is a complex, multi-step process that occurs within the enzyme's single active site and utilizes NAD+ as a cofactor, which is recycled during the reaction. nih.gov The primary substrate for this enzyme is D-glucose 6-phosphate. researchgate.netresearchgate.net

The reaction proceeds through three main stages:

Oxidation : The bound NAD+ accepts a hydride from the C1 position of D-glucose 6-phosphate, oxidizing it to a 5-keto-glucose 6-phosphate intermediate. researchgate.net

Intramolecular Aldol (B89426) Cyclization : The enzyme then facilitates an intramolecular aldol condensation. The C6 carbon attacks the C1 carbonyl carbon, forming the six-membered cyclitol ring characteristic of inositol (B14025). researchgate.net

Reduction : The NADH generated in the first step donates the hydride back to the C5 keto group, reducing it to a hydroxyl group and regenerating NAD+. This final step forms myo-inositol 1-phosphate. researchgate.net

This intricate mechanism ensures the specific conversion of a linear glucose precursor into the cyclic myo-inositol 1-phosphate.

Diversity of MIPS Isoforms Across Organisms

MIPS is a highly conserved enzyme found across a vast range of life, from bacteria and archaea to fungi, plants, and animals, highlighting its fundamental biological importance. nih.govebi.ac.uk While the core function remains the same, different organisms possess various isoforms of the enzyme, often encoded by multiple genes.

For example, the plant Arabidopsis thaliana has three distinct MIPS genes (MIPS1, MIPS2, MIPS3). These isoforms exhibit different expression patterns, suggesting specialized roles. MIPS1 is broadly expressed throughout the plant and is crucial for development and stress responses, while MIPS2 and MIPS3 expression is more restricted, often to vascular tissues. nih.gov In fungi like Saccharomyces cerevisiae, the INO1 gene encodes the primary MIPS enzyme. researchgate.netwikipedia.org The enzyme is also found in various bacteria and archaea, with the structure from Archaeoglobus fulgidus showing adaptations for high-temperature environments, such as fewer surface loops, contributing to its enhanced thermostability compared to its yeast counterpart. rcsb.org

Inositol Monophosphatase (IMPase) Enzymology

Inositol monophosphatase (IMPase) catalyzes the final step in the de novo synthesis of myo-inositol, hydrolyzing myo-inositol 1-phosphate to produce myo-inositol and inorganic phosphate. wikipedia.org This function is critical for maintaining the cellular pool of inositol required for phosphatidylinositol signaling pathways. nih.gov

Quaternary Structure and Subunit Organization (e.g., Dimeric Nature)

IMPase functions as a homodimer, composed of two identical subunits. nih.govnih.gov Each subunit folds into a characteristic five-layered sandwich structure, consisting of alternating alpha-helices and beta-sheets. wikipedia.orgnih.gov The dimeric arrangement is crucial for its catalytic activity and stability. The interface between the two subunits forms the complete, functional enzyme.

Active Site Architecture and Essential Metal Ion Coordination (e.g., Mg2+)

The active site of IMPase is located within a large, hydrophilic cavity on each subunit. nih.gov The enzyme's catalytic activity is critically dependent on the presence of magnesium ions (Mg2+). ebi.ac.uk High-resolution crystal structures have revealed that the active site coordinates three Mg2+ ions, which are essential for the catalytic mechanism. wikipedia.orgresearchgate.net

These metal ions are held in place by a network of interactions with specific amino acid residues and water molecules. Key residues involved in coordinating the magnesium ions include glutamate (B1630785) and aspartate, which provide negatively charged carboxylate groups. researchgate.netnih.gov

Key Residues in Bovine IMPase Active Site for Metal Coordination researchgate.net

| Residue | Role |

|---|---|

| Glu70 | Coordinates with Mg-1 |

| Asp90 | Coordinates with Mg-1 |

| Asp93 | Coordinates with Mg-1 |

| Ile92 (carbonyl) | Coordinates with Mg-1 |

| Asp220 | Coordinates with Mg-2 |

The three-metal-ion mechanism facilitates the hydrolysis of the phosphate ester bond. One of the coordinated water molecules is positioned to act as a nucleophile, attacking the phosphorus atom of the substrate, leading to the release of inositol and inorganic phosphate. wikipedia.orgresearchgate.net

Detailed Catalytic Mechanism of Phosphate Hydrolysis

The hydrolysis of inositol 1-phosphate by inositol monophosphatase (IMPase) is a highly efficient process that relies on a precisely orchestrated catalytic mechanism. Current evidence strongly supports a three-metal-ion mechanism, an evolution from the previously considered two-metal-ion model. wikipedia.org This mechanism involves the cooperative action of three magnesium ions (Mg²⁺) within the active site, along with key amino acid residues, to facilitate the cleavage of the phosphate group from the inositol ring.

The catalytic cycle can be broken down into the following key steps:

Enzyme Activation via Magnesium Ion Binding: The catalytic process is initiated by the sequential binding of three Mg²⁺ ions to the active site of the enzyme.

A first Mg²⁺ ion binds to site I, where it is coordinated by the carboxylate groups of Glutamate 70 (Glu70) and Aspartate 90 (Asp90), the carbonyl group of Isoleucine 92 (Ile92), and three water molecules. wikipedia.org

This is followed by the cooperative binding of a second Mg²⁺ ion to site II, which is coordinated by the carboxylates of Aspartate 90 (Asp90), Aspartate 93 (Asp93), and Aspartate 220 (Asp220), along with three water molecules, one of which is shared with site I. wikipedia.org

Finally, a third Mg²⁺ ion binds weakly and non-cooperatively to site III, coordinated by five water molecules and the residue Glu70. wikipedia.org

Substrate Binding: Once all three Mg²⁺ ions are in place, the enzyme is primed for substrate binding. The negatively charged phosphate group of this compound is effectively stabilized by the electrostatic interactions with the three positively charged magnesium ions. wikipedia.org This trio of Mg²⁺ ions plays a crucial role in correctly positioning the substrate and anchoring its phosphate moiety for the subsequent nucleophilic attack. nih.gov

Generation of the Nucleophile: A key feature of the catalytic mechanism is the generation of a potent nucleophile from a water molecule. A water molecule, designated as W1, is shared between Mg²⁺-1 and Mg²⁺-3. nih.gov This water molecule is activated by a dyad of amino acid residues, Threonine 95 (Thr95) and Aspartate 47 (Asp47), resulting in the formation of a hydroxide (B78521) ion. nih.gov The conjugation of Mg²⁺-3 with Mg²⁺-1 is essential for the creation of this activated nucleophilic hydroxide ion. nih.govsemanticscholar.org

Nucleophilic Attack and Hydrolysis: The newly formed hydroxide ion executes a nucleophilic attack on the phosphorus atom of the phosphate group of the bound this compound. nih.gov This leads to the cleavage of the phosphoester bond, resulting in the formation of inositol and an inorganic phosphate molecule. The entire triad (B1167595) of magnesium ions contributes to fixing the phosphate moiety in an optimal position for this attack. nih.gov

Product Release: Following the hydrolysis, the products, inositol and inorganic phosphate, must be released from the active site to allow for the next catalytic cycle. In the native enzyme, a water molecule (W2), ligated by Mg²⁺-2 and Aspartate 200 (Asp200), facilitates the protonation of the leaving inositolate moiety, aiding in its release. nih.gov

The table below summarizes the key components involved in the catalytic mechanism of phosphate hydrolysis by inositol monophosphatase.

| Component | Role in Catalysis | Interacting Residues/Ions |

| Magnesium Ion 1 (Mg²⁺-1) | Activates the enzyme; involved in generating the nucleophilic hydroxide ion. nih.gov | Glu70, Asp90, Ile92, W1 wikipedia.org |

| Magnesium Ion 2 (Mg²⁺-2) | Cooperative binding; aids in product release. wikipedia.orgnih.gov | Asp90, Asp93, Asp220, W2 wikipedia.orgnih.gov |

| Magnesium Ion 3 (Mg²⁺-3) | Weak, non-cooperative binding; essential for creating the nucleophilic hydroxide ion. wikipedia.orgnih.gov | Glu70, W1 wikipedia.orgnih.gov |

| Water Molecule (W1) | Acts as the nucleophile (as a hydroxide ion) to attack the phosphate group. nih.gov | Mg²⁺-1, Mg²⁺-3, Thr95, Asp47 nih.gov |

| Water Molecule (W2) | Aids in the protonation and release of the inositol product. nih.gov | Mg²⁺-2, Asp200 nih.gov |

| Glu70, Asp90, Asp93, Asp220 | Coordinate the magnesium ions in the active site. wikipedia.org | Mg²⁺ ions wikipedia.org |

| Thr95, Asp47 | Form a dyad that activates the nucleophilic water molecule (W1). nih.gov | W1 nih.gov |

Mechanistic Basis of Enzyme Inhibition by Specific Ions (e.g., Lithium)

The inhibition of inositol monophosphatase by specific ions, most notably lithium (Li⁺), is of significant clinical interest and provides further insight into the enzyme's catalytic mechanism. Lithium is a well-established mood-stabilizing drug used in the treatment of bipolar disorder, and its therapeutic effects are thought to be, at least in part, mediated through its inhibition of IMPase. wikipedia.orgmdpi.com

The inhibition of IMPase by lithium is characterized as uncompetitive , meaning that lithium binds to the enzyme-substrate (or more accurately, the enzyme-product) complex. nih.govresearchgate.net This is a crucial aspect of its mechanism, as it implies that the binding site for lithium is only available after the substrate has bound and been hydrolyzed.

The mechanistic basis for this inhibition lies in the displacement of one of the catalytic magnesium ions by a lithium ion. Specifically, Li⁺ displaces the Mg²⁺ ion at the second binding site (Mg²⁺-2). nih.gov Although lithium and magnesium have similar ionic radii, their differing charges and coordination preferences lead to a profound disruption of the enzyme's function.

The key steps in the mechanism of lithium inhibition are as follows:

Substrate Hydrolysis and Product Formation: The enzyme first proceeds through its normal catalytic cycle, hydrolyzing this compound to inositol and inorganic phosphate.

Lithium Binding: After the cleavage of the phosphoester bond, lithium binds to the active site, displacing the Mg²⁺ ion at site II. nih.gov

Conformational Disruption: The substitution of the divalent Mg²⁺ with the monovalent Li⁺ at this critical position induces a significant conformational change in a catalytic loop, specifically involving residues 33 to 44. nih.gov

Product Trapping: This conformational disruption has a critical consequence: it prevents the proper coordination of the water molecule (W2) that is necessary for the protonation and release of the inositol product. nih.gov In the lithium-inhibited state, W2 does not coordinate with Li⁺. nih.gov This effectively traps both the inorganic phosphate and the inositolate in the active site, preventing their release and halting the catalytic cycle. nih.gov

The table below outlines the key differences in the active site environment in the presence of magnesium versus lithium at the second metal binding site, leading to enzyme inhibition.

| Feature | Native Enzyme (with Mg²⁺ at site II) | Inhibited Enzyme (with Li⁺ at site II) |

| Ion at Site II | Magnesium (Mg²⁺) | Lithium (Li⁺) |

| Catalytic Loop (residues 33-44) | Normal, functional conformation | Disrupted conformation nih.gov |

| Water Molecule (W2) Coordination | Coordinated by Mg²⁺-2 and Asp200 nih.gov | Does not coordinate with Li⁺ nih.gov |

| Product Release | Inositol and phosphate are released | Inositol and phosphate are trapped in the active site nih.gov |

| Enzyme Activity | Active | Inhibited |

This mechanism of uncompetitive inhibition by product trapping provides a clear molecular basis for the potent inhibitory effect of lithium on inositol monophosphatase. Other ions, such as zinc (Zn²⁺) and manganese (Mn²⁺), can also interact with the active site and, depending on their concentration, can either activate or inhibit the enzyme, highlighting the sensitive and crucial role of metal ions in the catalytic function of IMPase. pnas.org

Cellular and Physiological Roles of Inositol 1 Phosphate

Role in Cellular Osmotic Regulation

Inositol (B14025) 1-phosphate plays a crucial role in how cells manage osmotic stress, primarily by serving as a precursor for the synthesis of osmolytes, which are compounds that help maintain cell volume and turgor pressure in the face of changing external solute concentrations.

In hyperthermophilic archaea, which thrive in extremely hot environments, and some bacteria, a novel osmolyte called di-myo-inositol-1,1′-phosphate (DIP) is synthesized to counteract osmotic stress. nih.gov The biosynthesis of DIP is a multi-step process that utilizes myo-inositol and inositol 1-phosphate (I-1-P) as precursors. nih.govasm.orgnih.gov The proposed pathway involves the activation of I-1-P with cytidine (B196190) triphosphate (CTP) to form CDP-inositol, which then condenses with myo-inositol to generate DIP. nih.govasm.orgnih.gov The intracellular concentration of DIP has been observed to increase in response to elevated extracellular salt concentrations and supra-optimal growth temperatures in organisms like Methanococcus igneus and Pyrococcus furiosus. nih.gov

The initial step in this pathway is the conversion of D-glucose-6-phosphate to L-myo-inositol 1-phosphate, a reaction catalyzed by L-myo-inositol 1-phosphate synthase (MIPS). nih.govoup.com In some archaea, such as Pyrococcus woesei, the synthesis of L-myo-inositol 1-phosphate from glucose 6-phosphate appears to be independent of externally added NAD+, suggesting a tightly bound cofactor. oup.com In Archaeoglobus fulgidus, the accumulation of DIP at high temperatures is correlated with a significant decrease in the Km of the inositol monophosphatase (IMPase) for inositol phosphates, suggesting a temperature-dependent regulation of the pathway. acs.org

Table 1: Key Enzymes in DIP Biosynthesis

| Enzyme | Function | Precursor(s) | Product |

|---|---|---|---|

| L-myo-inositol 1-phosphate synthase (MIPS) | Catalyzes the conversion of D-glucose-6-phosphate to L-myo-inositol 1-phosphate. nih.govoup.com | D-glucose-6-phosphate | L-myo-inositol 1-phosphate |

| Inositol monophosphatase (IMPase) | Dephosphorylates this compound to produce myo-inositol. nih.gov | This compound | myo-inositol |

| CTP:I-1-P cytidylyltransferase | Activates this compound with CTP. nih.gov | This compound, CTP | CDP-inositol |

This compound's role as a precursor extends to other osmoprotection mechanisms beyond DIP synthesis. The synthesis of myo-inositol itself, which acts as a compatible solute, begins with the formation of I-1-P from glucose-6-phosphate by myo-inositol-1-phosphate synthase (MIPS). mdpi.com Myo-inositol and its derivatives are crucial for protecting cells from osmotic stress and oxidative damage. mdpi.com In plants, for instance, myo-inositol can be methylated to form D-ononitol, another effective osmolyte. nih.gov The regulation of enzymes like MIPS and inositol monophosphatase (IMP) is critical for controlling the levels of these osmoprotectants in response to environmental stresses like high salinity. mdpi.comnih.gov

Contribution to Cellular Phosphate (B84403) Homeostasis

This compound is a key entry point into the complex network of inositol phosphates and pyrophosphates that are increasingly recognized for their role in regulating cellular phosphate (Pi) levels.

Inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs) are a diverse group of signaling molecules that play a central role in coordinating cellular responses to nutrient availability, including phosphate. nih.gov The synthesis of these higher phosphorylated inositols can originate from the phosphorylation of this compound. While the classical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), an alternative, lipid-independent pathway can generate inositol polyphosphates through the phosphorylation of inositol monophosphates. asm.orgpnas.org Inositol pyrophosphates, such as IP7 and IP8, are considered "metabolic messengers" as their synthesis is tightly linked to the cell's energetic status, particularly ATP levels. ucl.ac.uk These molecules are crucial for regulating various metabolic processes and have been implicated in the control of cellular phosphate homeostasis. mdpi.commdpi.com

In plants, the response to phosphate starvation is a highly regulated process involving a class of signaling molecules called inositol pyrophosphates (PP-InsPs). researchgate.netnih.gov These molecules, particularly InsP8, act as signals of cellular phosphate status. frontiersin.orgoup.com The synthesis of PP-InsPs is dependent on the availability of their precursor, inositol hexakisphosphate (InsP6), the production of which ultimately traces back to this compound. vt.edu Under low phosphate conditions, the levels of PP-InsPs are modulated, which in turn affects the activity of transcription factors like PHR1 that control the expression of phosphate starvation-induced genes. nih.govmdpi.com Mutants with defects in the PP-InsP synthesis pathway exhibit altered responses to phosphate limitation, highlighting the critical role of this pathway in phosphate homeostasis. nih.govvt.edu

Table 2: Inositol Phosphates and their Role in Phosphate Homeostasis

| Molecule | Role in Phosphate Homeostasis | Key Interacting Factors |

|---|---|---|

| This compound | Precursor for the synthesis of higher inositol phosphates. asm.org | Myo-inositol-1-phosphate synthase (MIPS) |

| Inositol pyrophosphates (PP-InsPs) | Act as signaling molecules in the phosphate starvation response. researchgate.netnih.gov | PHR1 transcription factor, SPX domain proteins |

Involvement in Abiotic and Biotic Stress Responses in Plants

In plants, this compound and its downstream metabolites are integral to the response to a wide array of environmental challenges, including both abiotic (e.g., salinity, drought, temperature) and biotic (e.g., pathogens) stresses. The synthesis of myo-inositol, initiated by the conversion of glucose-6-phosphate to myo-inositol-1-phosphate by MIPS, is a critical step in these stress responses. biotechnologia-journal.orgresearchgate.net

Myo-inositol and its derivatives function as osmolytes to maintain cellular turgor under osmotic stress and can also act as secondary messengers in signaling pathways. researchgate.netfrontiersin.org For example, the accumulation of myo-inositol is a common response to salt stress in many plants. biotechnologia-journal.org Furthermore, the phosphoinositide signaling pathway, which can be initiated from inositol-derived lipids, is involved in responses to drought, cold, and high salinity. researchgate.net The expression of the MIPS gene itself is often regulated by various stress factors, indicating the importance of de novo inositol synthesis in plant adaptation. embrapa.br Inositol polyphosphates have also been shown to be involved in hormone-dependent pathogen defenses, linking inositol metabolism to biotic stress responses. frontiersin.orguni-bonn.de

Modulation of Stress Adaptation Mechanisms

This compound is a key precursor in the synthesis of myo-inositol and its derivatives, which play a significant role in helping organisms, particularly plants, adapt to various environmental stresses. mdpi.comcyberleninka.ruresearchgate.net The synthesis of myo-inositol begins with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). mdpi.comcyberleninka.ru This initial step is critical for the production of all compounds containing inositol. cyberleninka.ru

Under conditions of abiotic stress, such as high salinity or drought, the accumulation of myo-inositol and its methylated derivatives, like pinitol and ononitol, serves as a protective mechanism. cyberleninka.runih.gov These compounds function as osmolytes, helping to maintain cellular turgor and prevent dehydration. mdpi.comnih.gov Research in the halophyte Tamarix ramosissima has shown that under NaCl stress, the expression of genes related to myo-inositol oxygenase increases, leading to an accumulation of myo-inositol over time. mdpi.comresearchgate.net This accumulation is believed to shield the plant from both osmotic and oxidative damage. mdpi.comresearchgate.net

Furthermore, in the hyperthermophilic archaeon Archaeoglobus fulgidus, the synthesis of di-myo-inositol phosphate (DIP) from L-myo-inositol 1-phosphate is a key response to heat stress, while diglycerol (B53887) phosphate (DGP) is accumulated in response to osmotic stress. asm.org The synthesis of these compatible solutes underscores the fundamental role of inositol phosphates in stress adaptation across different domains of life. asm.org

Functional Role as an Osmotic Regulator and Reactive Oxygen Species Scavenger

Myo-inositol, derived from this compound, and its related compounds function effectively as osmotic regulators. mdpi.comcyberleninka.ru By accumulating in the cytoplasm, they help to lower the osmotic potential of the cell, which is crucial for water retention under hyperosmotic conditions like high salinity and drought. nih.gov This osmotic adjustment is vital for maintaining cell turgor and protecting cellular structures from damage. nih.gov

In addition to their role in osmotic regulation, myo-inositol and its derivatives are potent scavengers of reactive oxygen species (ROS). mdpi.comcyberleninka.ru Abiotic stresses often lead to the overproduction of ROS, which can cause significant oxidative damage to lipids, proteins, and nucleic acids. Myo-inositol and compounds like D-ononitol can directly scavenge ROS, thereby protecting enzymes and membranes from oxidative damage. cyberleninka.ru In Tamarix ramosissima, the increased accumulation of myo-inositol under salt stress is directly linked to its function as a ROS scavenger, mitigating oxidative harm. mdpi.com

Role in Intracellular Signal Transduction Pathways

This compound is a central molecule in the complex network of intracellular signal transduction. It serves as a precursor for a variety of inositol phosphates that act as second messengers, modulating a wide array of cellular processes. caymanchem.comwikipedia.org

Link to Calcium Signaling Dynamics (via IP3 generation)

One of the most well-studied roles of inositol phosphates in signal transduction is the mobilization of intracellular calcium (Ca2+) stores. caymanchem.comnih.gov While this compound itself is not the direct effector, it is a key metabolic precursor to the potent second messenger, inositol 1,4,5-trisphosphate (IP3). caymanchem.comwikipedia.org The generation of IP3 occurs through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the plasma membrane, by the enzyme phospholipase C (PLC). wikipedia.orgwikipedia.org

Upon its generation, IP3 diffuses through the cytosol and binds to specific IP3 receptors on the endoplasmic reticulum. wikipedia.orgwikipedia.org This binding event opens calcium channels, leading to a rapid release of Ca2+ from these intracellular stores into the cytoplasm. caymanchem.comwikipedia.org This transient increase in cytosolic Ca2+ concentration acts as a powerful signal that triggers a multitude of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription. biologists.comahajournals.org The signaling cascade is terminated by the metabolism of IP3, which can be dephosphorylated to inositol 1,4-bisphosphate or phosphorylated to higher inositol phosphates. nih.gov The entire process, from receptor activation to the generation of IP3 and subsequent calcium release, is a fundamental mechanism for cellular communication. nih.govbiologists.com

Modulation of Receptor-Mediated Cellular Responses

The inositol phosphate signaling pathway is a critical component in the response to a vast number of extracellular signals. caymanchem.comnih.gov This pathway is initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. biologists.compnas.org Upon ligand binding, these receptors trigger the activation of phospholipase C (PLC), which then catalyzes the breakdown of PIP2 to generate IP3 and diacylglycerol (DAG). wikipedia.orgbiologists.com

The production of these second messengers leads to a cascade of downstream events. As discussed, IP3 mediates the release of intracellular calcium. caymanchem.com Simultaneously, DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of target proteins, influencing processes like cell proliferation, differentiation, and apoptosis. ahajournals.org The measurement of this compound (IP1), a stable downstream metabolite of IP3, has become a reliable method for monitoring the activation of Gq-coupled GPCRs in drug screening assays. bmglabtech.comresearchgate.net This highlights the central role of the inositol phosphate pathway in mediating cellular responses to a wide range of stimuli. researchgate.net

Influence on Autophagy Regulation via Inositol Depletion

Recent research has uncovered a novel role for inositol and its phosphates in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. tandfonline.com Autophagy is crucial for maintaining cellular homeostasis and its dysregulation is implicated in various diseases. tandfonline.com

Studies have shown that the depletion of intracellular inositol can induce autophagy. tandfonline.comnih.gov This effect is notably observed with the use of mood-stabilizing drugs like lithium, carbamazepine, and valproic acid, which are known to inhibit inositol monophosphatase (IMPase), an enzyme that dephosphorylates inositol monophosphates to produce free inositol. tandfonline.comrupress.org By inhibiting IMPase, these drugs lead to a reduction in free inositol levels and a subsequent decrease in myo-inositol-1,4,5-trisphosphate (IP3) levels. tandfonline.com This reduction in IP3 signaling appears to be a key trigger for the induction of autophagy, operating through a pathway that is independent of the well-known mTOR signaling pathway. tandfonline.com Furthermore, the induction of autophagy through inositol depletion has been shown to enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases like Huntington's disease. tandfonline.comrupress.org

Developmental Roles

This compound and the broader inositol phosphate pathway play essential roles in various developmental processes across different organisms. The precise regulation of inositol phosphate biosynthesis is critical for normal development. journaljammr.comnih.gov

In the nematode Caenorhabditis elegans, disrupting inositol 1,4,5-trisphosphate (IP3) signaling has revealed its importance in multiple stages of embryogenesis, including cytokinesis and gastrulation. molbiolcell.org This demonstrates the fundamental requirement of this signaling pathway for the proper execution of early developmental events. molbiolcell.org

In mammals, studies on curly tail mutant mice, which exhibit a neural tube defect responsive to inositol supplementation, have implicated the enzyme 1L-myo-inositol 1-phosphate synthase (MIP) in the normal functioning and maturation of the central nervous system. journaljammr.comnih.gov Altered levels of MIP expression and inositol concentrations in the brains of these mutant mice suggest that the spatial and temporal control of inositol phosphate biosynthesis is crucial for proper brain development. nih.gov

In the plant kingdom, myo-inositol-1-phosphate synthase (MIPS) is vital for seed development. acs.org For example, in soybean, a specific MIPS gene is expressed during early seed development, and in rice, high levels of MIPS transcripts are found in embryos. acs.org This indicates a conserved and critical role for this compound synthesis in the developmental programs of diverse organisms.

Significance in Plant Seed Development and Growth Regulation

The synthesis of this compound is fundamentally important for the viability and development of plant seeds. Myo-inositol, derived from this compound, is a precursor for inositol hexakisphosphate (InsP₆ or phytic acid), the primary storage form of phosphorus in seeds. nih.govembrapa.br This stored phosphorus is mobilized during germination to support seedling growth. nih.gov

Research in various plant species has demonstrated the critical role of the MIPS enzyme, and by extension its product this compound, in developmental processes.

Arabidopsis thaliana : Three MIPS genes have been identified (AtMIPS1, AtMIPS2, AtMIPS3). acs.org AtMIPS1 is widely expressed and essential for proper seed development, with loss-of-function mips1 mutants exhibiting impaired embryogenesis and altered seed morphology. nih.govnih.gov While single mutants of mips2 or mips3 show no obvious phenotype, double mutants (mips1 mips2) and triple mutants (mips1 mips2 mips3) are embryo-lethal, highlighting the vital role of MIPS-driven inositol synthesis. acs.org The MIPS1 enzyme has the most significant impact on myo-inositol levels, which are crucial for regulating growth and development. nih.gov In developing Arabidopsis seeds, MIPS protein is primarily localized to the endosperm, while its ultimate product, InsP₆, accumulates mainly in the embryo, suggesting a complex transport and metabolism process between these tissues. nih.gov

Soybean (Glycine max) : The gene GmMIPS1 is highly expressed during the early stages of seed development. embrapa.br RNA interference (RNAi) used to silence GmMIPS1 resulted in an absence of seed development and a drastic reduction in phytic acid content (up to 94.5%), demonstrating a direct correlation between the gene's expression and seed viability. embrapa.br

Maize (Zea mays) : The MIPS2 enzyme, controlled by the transcription factor ZmDREB1A, has been shown to be important for seed germination, particularly at low temperatures. acs.org

Table 1: Research Findings on MIPS Gene Function in Plant Development

| Plant Species | Gene(s) Studied | Key Research Finding(s) | Reference(s) |

| Arabidopsis thaliana | AtMIPS1 | Required for seed development, suppression of cell death, and normal plant growth. Mutants have lower myo-inositol and phosphatidylinositol levels. | nih.gov |

| Arabidopsis thaliana | AtMIPS1 | Null mutants are defective in embryogenesis, root growth, and have reduced auxin transport. | nih.gov |

| Arabidopsis thaliana | AtMIPS1, AtMIPS2, AtMIPS3 | Double (mips1 mips2) and triple mutants are embryo-lethal. MIPS localizes to the endosperm during seed development. | nih.govacs.org |

| Soybean (Glycine max) | GmMIPS1 | Silencing of the gene via RNAi inhibited seed development and dramatically reduced phytic acid content. | embrapa.br |

| Maize (Zea mays) | ZmMIPS2 | Regulated by ZmDREB1A, this gene plays a role in controlling seed germination at low temperatures. | acs.org |

| Rice (Oryza sativa) | TaMIPS (from Wheat) | Overexpression in rice led to reduced reproductive potential and activation of ethylene/jasmonate-dependent immune responses. | nih.gov |

Involvement in Cell Wall Biogenesis

Myo-inositol, produced via the dephosphorylation of this compound, serves as a key metabolic precursor for essential components of the plant cell wall. uliege.be The inositol oxidation pathway converts myo-inositol into D-glucuronic acid. researchgate.net This sugar acid is a principal building block for the uronosyl and pentosyl units that form pectin (B1162225) and hemicelluloses, two of the major polysaccharide networks that provide structural integrity to the plant cell wall. uliege.beresearchgate.net

Therefore, the synthesis of this compound is the entry point for a metabolic route that is critical for producing the structural polysaccharides of the cell wall. researchgate.net Inositol-containing compounds are involved in membrane and cell wall biogenesis, and disruption of inositol metabolism can lead to changes in cell wall architecture. nih.govplos.org Studies in the liverwort Marchantia polymorpha have shown that mutants with altered levels of inositol pyrophosphates—downstream products of inositol—exhibit defects in cell wall architecture, further supporting the link between inositol metabolism and the maintenance of cell wall integrity. plos.orgbiorxiv.org

Contribution to Nucleotide Metabolism and Ribosome Biogenesis (e.g., in Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, inositol phosphates derived from this compound are crucial signaling molecules that regulate fundamental cellular processes, including nucleotide metabolism and the synthesis of ribosomes. pnas.orgpnas.org While this compound itself is the initial precursor, its downstream phosphorylated derivatives, particularly inositol pyrophosphates (PP-InsPs), act as metabolic messengers. nih.gov

Research using affinity-based chemical tools has identified a large network of proteins in yeast that interact with inositol polyphosphates. Gene Ontology analysis of these binding partners revealed a significant overrepresentation of proteins involved in ribosome biogenesis and nucleotide metabolism. pnas.orgpnas.org

Key findings in Saccharomyces cerevisiae include:

Regulation of rRNA Transcription : Yeast strains lacking the inositol hexakisphosphate (IP6) kinase Kcs1, which is essential for synthesizing inositol pyrophosphates, exhibit reduced protein synthesis and are defective in ribosome biogenesis. nih.gov These cells show a decreased rate of ribosomal RNA (rRNA) synthesis, which is the first step in making a ribosome. nih.gov This suggests that RNA polymerase I (Pol I) activity is compromised. Further investigation revealed that Pol I subunits can be directly modified by inositol pyrophosphates through a process called serine pyrophosphorylation, highlighting a direct regulatory mechanism. nih.gov

Genetic Interaction with Ribosome Assembly : Genetic studies have shown that mutations in the KCS1 gene can suppress defects in ribosome assembly caused by mutations in other genes, such as rrs1-1, which is involved in the assembly of the 60S ribosomal subunit. tandfonline.com This genetic interaction provides strong evidence that inositol polyphosphate metabolism directly affects the efficiency and fidelity of ribosome biogenesis. tandfonline.com

Link to Nucleotide Metabolism : The comprehensive annotation of inositol polyphosphate binding proteins has shown a clear link to nucleotide metabolism. pnas.orgpnas.org This suggests that inositol-derived messengers help coordinate the production of ribosomes with the availability of nucleotides, the building blocks of RNA.

Table 2: Role of Inositol Phosphates in Yeast Metabolism and Biogenesis

| Cellular Process | Key Protein/Gene | Organism | Research Finding | Reference(s) |

| Ribosome Biogenesis | Kcs1 | S. cerevisiae | Yeast lacking Kcs1 (an IP6 kinase) have reduced ribosome subunits and decreased rates of rRNA synthesis. | nih.gov |

| rRNA Transcription | RNA Polymerase I (Pol I) | S. cerevisiae | Pol I subunits are targets of serine pyrophosphorylation by inositol pyrophosphates, which appears to regulate transcription elongation. | nih.gov |

| Ribosome Assembly | Rrs1, Kcs1 | S. cerevisiae | A mutation in KCS1 suppresses the 60S ribosomal subunit assembly defect of an rrs1-1 mutant. | tandfonline.com |

| Nucleotide Metabolism & Ribosome Biogenesis | Multiple Proteins | S. cerevisiae | Affinity purification using inositol polyphosphates as bait identified over 150 protein targets, with a significant enrichment for proteins involved in these pathways. | pnas.orgpnas.org |

Advanced Research Methodologies for Inositol 1 Phosphate Study

Spectroscopic Techniques in Enzymatic and Metabolic Assays

Spectroscopic methods are fundamental to the study of inositol (B14025) 1-phosphate, providing detailed insights into its enzymatic synthesis and metabolic fate. These non-invasive techniques allow for the real-time monitoring of molecular transformations and the quantification of metabolites within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying phosphorylated metabolites like inositol 1-phosphate. nih.govcabidigitallibrary.orgacs.org This method is based on the principle that the phosphorus nucleus has a magnetic moment that can be detected in a magnetic field. The chemical shift of the phosphorus atom is highly sensitive to its local chemical environment, allowing for the differentiation of various phosphate-containing compounds. nih.gov

In enzymatic assays, ³¹P NMR can be used to monitor the conversion of substrates to products in real-time. For instance, the synthesis of I-1-P from glucose-6-phosphate by L-myo-inositol-1-phosphate synthase can be followed by observing the appearance of the I-1-P signal and the disappearance of the glucose-6-phosphate signal. nih.gov The distinct chemical shifts of these compounds, along with other potential intermediates and byproducts like inorganic phosphate (B84403), enable their unambiguous identification and quantification within the reaction mixture. nih.govcdnsciencepub.com ³¹P NMR has been successfully employed to confirm the activity of L-I-1-P synthase and inositol monophosphatase in various organisms. nih.govnih.gov It has also been instrumental in characterizing the enzymatic synthesis of di-myo-inositol-phosphate, where I-1-P is a key precursor. pnas.org

The utility of ³¹P NMR extends to in vivo studies, where it can be used to detect changes in the levels of inositol phosphates in response to cellular stimuli or genetic modifications. nih.gov For example, agonist stimulation of muscarinic receptors in the presence of lithium leads to an accumulation of myo-inositol-1-phosphate, which can be detected by in vivo ³¹P NMR. nih.gov This provides a non-invasive window into phosphatidylinositol metabolism. nih.gov

Isotopic Labeling Studies (e.g., ¹³C Labeling)

Isotopic labeling is a crucial technique for tracing the metabolic pathways involving this compound. By introducing atoms with a different number of neutrons (isotopes) into precursor molecules, researchers can follow their incorporation into downstream metabolites. Carbon-13 (¹³C) is a commonly used stable isotope for this purpose. nih.govucl.ac.ukrsc.org

In the context of I-1-P, cells or cell-free extracts can be supplied with ¹³C-labeled glucose. The ¹³C atoms are then incorporated into glucose-6-phosphate and subsequently into the inositol ring of I-1-P. The distribution of the ¹³C label in the final product can be analyzed using techniques like NMR spectroscopy or mass spectrometry, providing detailed information about the biosynthetic route. unl.pt For example, ¹³C labeling studies in Methanococcus igneus have confirmed that the inositol units of di-myo-inositol-phosphate are formed from glucose-6-phosphate. nih.govnih.gov

More recently, the use of uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol) has emerged as a powerful tool to study the metabolism of inositol phosphates. nih.govucl.ac.uk This approach allows for the detection and quantification of various inositol phosphate species, including those derived from I-1-P, within complex cellular extracts using NMR. nih.govrsc.org This method has been validated in mammalian cell lines and has the potential to uncover new aspects of inositol phosphate synthesis and signaling. researchgate.netresearchgate.net Additionally, stable isotope labeling with ¹⁸O-water has been used to investigate the dynamics of phosphate group turnover on inositol phosphates, revealing distinct, kinetically separated pools of these signaling molecules. acs.orgbiorxiv.org

| Isotopic Labeling in I-1-P Research | |

| Isotope | Application |

| ¹³C | Tracing the carbon skeleton from glucose to the inositol ring of I-1-P. unl.pt |

| ¹³C | Metabolic labeling of cells to analyze cellular pools of inositol phosphates. nih.govucl.ac.uk |

| ¹⁸O | Pulse-labeling to study the kinetics of phosphate group turnover. acs.orgbiorxiv.org |

| ³H or ¹⁴C | Traditional metabolic labeling to measure steady-state levels of inositol phosphates. researchgate.net |

Structural Biology Approaches

Understanding the three-dimensional structure of the enzymes that interact with this compound is crucial for comprehending their catalytic mechanisms and for the rational design of inhibitors. X-ray crystallography has been the primary technique for obtaining high-resolution structural information of these enzyme-ligand complexes.

X-ray Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography is a technique that provides atomic-resolution three-dimensional structures of molecules, including proteins and their complexes with ligands like this compound. This method involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the molecule.

This technique has been instrumental in revealing the molecular details of how enzymes recognize and process I-1-P. For example, the crystal structures of human inositol monophosphatase in complex with D- and L-myo-inositol 1-phosphate have been determined. rcsb.org These structures revealed that while the phosphate groups of both substrates interact with the enzyme in a similar manner, the inositol rings adopt different orientations in the active site. rcsb.org The structures also identified key amino acid residues involved in substrate binding and catalysis. rcsb.org

Similarly, the crystal structure of this compound synthase from Mycobacterium tuberculosis has been solved, providing insights into the rate-limiting step of phosphatidylinositol synthesis in this organism. nih.govlshtm.ac.uk The structure revealed an unexpected zinc ion in the active site, suggesting a different catalytic mechanism compared to its eukaryotic counterparts. nih.govlshtm.ac.uk The structures of other related enzymes, such as inositol polyphosphate 1-phosphatase and the tetrameric this compound phosphatase from Thermotoga maritima, have also been determined, contributing to a broader understanding of inositol phosphate metabolism. nih.govrcsb.org

| Enzyme | Organism | Resolution (Å) | Key Findings |

| Inositol Monophosphatase | Human | 2.2-2.3 | Different orientations of D- and L-myo-inositol 1-phosphate in the active site. rcsb.org |

| This compound Synthase | Mycobacterium tuberculosis | 1.95 | Presence of a zinc ion in the active site suggests a distinct catalytic mechanism. nih.govlshtm.ac.uk |

| Inositol Polyphosphate 1-Phosphatase | Bovine | 2.3 | Revealed the fold and metal binding sites of the enzyme. rcsb.org |

| This compound Phosphatase | Thermotoga maritima | - | First structure of a tetrameric inositol monophosphatase. nih.gov |

| CTP:Inositol-1-Phosphate Cytidylyltransferase | Archaeoglobus fulgidus | 1.9 | Provided insights into the binding mode and high specificity for CTP. asm.org |

| Inositol Polyphosphate 1-Phosphatase | Entamoeba histolytica | 2.5 | Biochemical and structural analysis confirmed its function. rcsb.org |

| Myo-Inositol 1-Phosphate Synthase | Saccharomyces cerevisiae | 2.05 | Structure in complex with an inhibitor led to a revised catalytic mechanism. pdbj.org |

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are indispensable for dissecting the in vivo roles of this compound and the enzymes involved in its metabolism. These approaches allow for the manipulation of genes to study the resulting phenotypic effects.

Gene Complementation and Targeted Gene Knockout Models

Gene complementation is a technique used to determine if a cloned gene can rescue a mutant phenotype. In the context of this compound synthesis, this has been used to identify and characterize the genes encoding key enzymes. For example, the INO1 gene from Saccharomyces cerevisiae, which encodes inositol-1-phosphate synthase, was isolated by its ability to complement an ino1 mutation in yeast, restoring the ability of the mutant strain to grow without supplemental inositol. nih.govpnas.org Similarly, a cDNA clone for 1L-myo-inositol 1-phosphate synthase from Arabidopsis thaliana was identified by its ability to complement a yeast ino1 mutant. researchgate.net

Targeted gene knockout models involve the specific inactivation of a gene to study its function. This approach has been widely used to investigate the physiological roles of enzymes in the inositol phosphate pathway. In yeast, deletion of the KCS1 gene, which is involved in the synthesis of inositol pyrophosphates downstream of I-1-P, leads to inositol auxotrophy due to a significant decrease in the transcription of the INO1 gene. nih.gov This highlights a regulatory feedback loop in inositol metabolism.

In mice, targeted deletion of genes encoding inositol phosphate kinases, such as IP6K1, has revealed crucial roles for inositol phosphates in various physiological processes, including insulin (B600854) secretion, growth, and energy metabolism. mdpi.comjax.orgmdpi.compnas.org For instance, IP6K1 knockout mice exhibit resistance to diet-induced obesity and have improved metabolic parameters. mdpi.commdpi.com Similarly, the generation of mice deficient in multiple inositol polyphosphate phosphatase (Minpp1) has provided insights into the in vivo substrates of this enzyme and its role in regulating cellular levels of inositol pentakisphosphate and inositol hexakisphosphate. nih.gov The creation of a human cell line deficient in de novo inositol synthesis through the knockout of ISYNA1 (the human homolog of INO1) has provided a valuable model for studying the regulation of inositol synthesis and its impact on cellular pathways in human cells. biorxiv.org

| Gene | Organism | Technique | Phenotype/Finding |

| INO1 | Saccharomyces cerevisiae | Gene Complementation | Isolated the gene encoding inositol-1-phosphate synthase. nih.govpnas.org |

| AtMIPS1 | Arabidopsis thaliana | Gene Complementation | Identified the plant gene for 1L-myo-inositol 1-phosphate synthase. researchgate.net |

| KCS1 | Saccharomyces cerevisiae | Gene Knockout | Inositol auxotrophy and decreased INO1 transcription. nih.gov |

| IP6K1 | Mouse | Gene Knockout | Reduced insulin secretion, smaller body size, and resistance to diet-induced obesity. mdpi.commdpi.compnas.org |

| Minpp1 | Mouse | Gene Knockout | Revealed in vivo substrates and role in regulating inositol polyphosphate levels. nih.gov |

| ISYNA1 | Human (HEK293T cells) | Gene Knockout | Created a human cell line deficient in de novo inositol synthesis. biorxiv.org |

Analysis of Gene Expression via RNA Blot Hybridization

RNA blot hybridization, commonly known as Northern blotting, is a key technique for studying the expression of genes involved in the synthesis of this compound. This method allows for the detection and quantification of specific messenger RNA (mRNA) transcripts, providing insights into the transcriptional regulation of enzymes like inositol-1-phosphate synthase (INO1).

In a study on Saccharomyces cerevisiae, RNA blot hybridization was employed to analyze the expression of the INO1 gene, which encodes the enzyme responsible for the first committed step in the synthesis of inositol-containing phospholipids. nih.gov The analysis revealed two RNA species, with the 1.8-kb transcript being identified as the INO1 gene product. nih.gov

Key Research Findings:

The abundance of the 1.8-kb INO1 mRNA was significantly reduced when cells were cultured in the presence of the phospholipid precursor inositol, indicating transcriptional repression. nih.gov

The level of INO1 RNA was repressed 12-fold in the presence of inositol and 33-fold when both inositol and choline (B1196258) were present in the growth medium. nih.gov

Mutations in regulatory genes unlinked to INO1, such as ino2 and ino4, resulted in very low levels of the INO1 transcript. nih.gov

Conversely, a mutation in the opi1 gene, which leads to the constitutive expression of inositol-1-phosphate synthase, resulted in an overproduction of the INO1 transcript. nih.gov

In cells with a mutation affecting phosphatidylcholine synthesis (cho2), the repression of INO1 RNA by inositol was not observed, highlighting a regulatory link between the synthesis of inositol- and choline-containing lipids. nih.gov

In the plant Arabidopsis, RNA blot analysis showed that the expression of the FRY1 gene, which encodes an inositol polyphosphate 1-phosphatase, was not significantly affected by stress or abscisic acid (ABA) treatment. nih.gov However, mutations in fry1 led to a significant increase in the expression of stress-responsive genes like RD29A, KIN1, and COR15A under low temperature, osmotic stress, or ABA treatment. nih.gov

| Condition/Mutation | Effect on INO1 mRNA Level | Fold Change | Reference |

|---|---|---|---|

| Growth in inositol | Repressed | -12-fold | nih.gov |

| Growth in inositol and choline | Repressed | -33-fold | nih.gov |

| ino2 or ino4 mutation | Very low level | Not specified | nih.gov |

| opi1 mutation | Constitutively overproduced | Not specified | nih.gov |

| cho2 mutation with inositol | No significant decrease | Not specified | nih.gov |

Promoter Characterization (e.g., EMSA, Antibody Supershift)

Understanding the regulatory mechanisms that control the synthesis of this compound requires detailed characterization of the promoter regions of the genes encoding key enzymes like myo-inositol 1-phosphate synthase (ISYNA1). The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, and antibody supershift assays are powerful in vitro techniques used to study protein-DNA interactions and identify specific transcription factors that bind to promoter regions.

A study on the human ISYNA1 gene utilized these methods to characterize its minimal promoter and identify regulatory factors. nih.govresearchgate.net

Detailed Research Findings:

EMSA and antibody supershift analysis identified a functional E2F transcription factor binding motif at position -117 of the ISYNA1 promoter. nih.govresearchgate.netresearchgate.net

The upregulation of the ISYNA1 promoter by the transcription factor E2F1 was demonstrated to be dose-dependent. nih.govresearchgate.net This upregulation could be suppressed by the ectopic expression of the Retinoblastoma (Rb) protein, which is known to inhibit E2F1 activity. nih.govresearchgate.net

Competition assays within the EMSA experiments showed that an excess of unlabeled Sp1 oligonucleotide could compete for complex formation at the -117 E2F binding site. nih.gov This suggests that the E2F binding site at -117 overlaps with an Sp1 transcription factor motif. nih.gov

In parietal cells, EMSA antibody supershift analysis was used to identify the subunits of the transcription factor NF-κB involved in cellular responses. The p65 and p50 subunits were implicated in the rapid activation by TNF-α, while the p52 subunit was not detected in this rapid response. tum.de

| Technique | Finding | Reference |

|---|---|---|

| EMSA and Antibody Supershift | Identified a functional E2F binding motif at -117. | nih.govresearchgate.netresearchgate.net |

| EMSA Competition Assay | The -117 E2F site overlaps with an Sp1 motif. | nih.gov |

| Functional Assays | E2F1 upregulates the ISYNA1 promoter in a dose-dependent manner. | nih.govresearchgate.net |

| Functional Assays | Ectopic expression of Rb suppresses E2F1-mediated upregulation. | nih.govresearchgate.net |

Advanced Chromatographic and Mass Spectrometric Analysis

The accurate quantification and identification of this compound and its various isomers from complex biological samples are crucial for understanding its metabolic roles. Advanced analytical techniques, particularly high-performance ion chromatography (HPIC) and capillary electrophoresis-electrospray ionization mass spectrometry (CE-ESI-MS), have been instrumental in achieving the necessary separation and sensitivity.

High-Performance Ion Chromatography (HPIC) for Inositol Phosphate Profiling

High-Performance Ion Chromatography (HPIC) is a robust and widely used method for the separation and quantification of inositol phosphates, including this compound. This technique separates molecules based on their ionic interactions with a charged stationary phase.

Key Research Findings and Methodological Details:

HPIC methods have been developed to separate a wide range of inositol phosphates, from inositol bisphosphate (InsP2) to inositol hexakisphosphate (InsP6). nih.govresearchgate.net

A gradient HPIC method using a Dionex CarboPac PA1 column and a gradient of methanesulfonic acid and water has been validated for the separation and quantification of inositol phosphates in various biological samples like feedstuffs and pig digesta. nih.govresearchgate.net The use of methanesulfonic acid is advantageous as it produces a more stable baseline and is less corrosive than the commonly used hydrochloric acid. nih.govresearchgate.net

In one method, 23 out of 27 possible inositol phosphate isomers were successfully separated and isolated. nih.gov

Post-column derivatization with reagents like iron(III) followed by UV-absorbance detection is a common strategy for quantifying inositol phosphates, which lack a native chromophore. mdpi.com

HPIC coupled with inductively coupled plasma mass spectrometry (HPIC-ICP-MS) has been employed for the sensitive speciation analysis of orthophosphate and myo-inositol hexakisphosphate in plant and soil samples. d-nb.info

The detection limits for InsP2-InsP6 using a validated HPIC method were in the range of 0.9-4.4 mg phosphorus per liter, with recoveries for most inositol phosphates between 80-100%. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Column | Dionex CarboPac PA1 | nih.govresearchgate.net |

| Mobile Phase | Gradient of methanesulfonic acid and water | nih.govresearchgate.net |

| Detection | Post-column reaction with UV detection; ICP-MS | nih.govmdpi.comd-nb.info |

| Separation Capability | Separated 23 of 27 inositol phosphate isomers | nih.gov |

| Detection Limits (InsP2-InsP6) | 0.9-4.4 mg P/L | nih.gov |

| Recovery | 80-100% for the major part of inositol phosphates | nih.gov |

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS) for Isomer Separation and Identification

Capillary electrophoresis (CE) coupled with electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful analytical strategy for the analysis of inositol phosphates and their pyrophosphate derivatives. This technique offers high separation efficiency and sensitive detection, which is essential for resolving the complex mixtures of isomers often found in biological systems.

Detailed Research Findings and Methodological Advantages:

CE-ESI-MS allows for the sensitive profiling and baseline separation of all biologically relevant inositol pyrophosphate (PP-InsP) species in mammalian cells, including their regioisomers. jove.comucl.ac.uk

The method has been successfully applied to analyze complex mixtures of inositol phosphates (InsPs) and PP-InsPs in various organisms, from yeast to plants and mammals. jove.comucl.ac.ukexlibrisgroup.com

The use of stable isotope-labeled (SIL) internal standards, such as [¹³C₆]-myo-inositol, enables accurate and matrix-independent absolute quantification of inositol phosphates. exlibrisgroup.comnih.govresearchgate.net

This technique has been instrumental in distinguishing between different inositol pyrophosphate isomers, such as 1,5-(PP)₂-InsP₄, 5-PP-InsP₅, 1-PP-InsP₅, and 5-PP-Ins(1,3,4,6)P₄. jove.com

By feeding cells with [¹³C₆]-D-glucose, SIL-CE-ESI-MS can be used to monitor InsPs and PP-InsPs arising from compartmentalized cellular synthesis pathways, providing evidence for the existence of previously unknown inositol synthesis pathways in mammals. exlibrisgroup.comnih.gov

| Advantage | Description | Reference |

|---|---|---|

| High-Resolution Separation | Enables baseline separation of regioisomers. | jove.comucl.ac.uk |

| High Sensitivity | Allows for the detection of low-abundance species. | exlibrisgroup.comnih.govresearchgate.net |

| Absolute Quantification | Use of stable isotope-labeled internal standards allows for accurate quantification. | exlibrisgroup.comnih.govresearchgate.net |

| Broad Applicability | Validated in a wide range of organisms including yeast, plants, and mammals. | jove.comucl.ac.ukexlibrisgroup.com |

| Metabolic Pathway Analysis | Enables tracing of metabolic pathways using labeled precursors. | exlibrisgroup.comnih.gov |

Application of Chemically Synthesized Affinity Reagents for Interactome Mapping

Identifying the proteins that interact with inositol phosphates is key to understanding their signaling functions. The development and application of chemically synthesized affinity reagents, where an inositol phosphate analog is immobilized on a solid support, have enabled the comprehensive mapping of the inositol phosphate interactome.

Key Research Findings:

Affinity reagents for inositol hexakisphosphate (InsP6) and inositol pyrophosphates (e.g., 5-PP-InsP5) have been developed to capture and identify their binding proteins from cell lysates. pnas.orgresearchgate.netnih.gov

Using this approach in the model organism Saccharomyces cerevisiae, over 150 putative protein targets of inositol polyphosphates were identified. pnas.org

Gene Ontology analysis of the identified binding partners revealed a significant overrepresentation of proteins involved in nucleotide metabolism, ribosome biogenesis, and phosphorylation-based signal transduction. pnas.org

In mammalian cells, triplexed affinity reagents for a metabolically stable analog of 5-PP-InsP5 identified between 300 and 400 putative interacting proteins, revealing connections to central cellular regulators like lipid phosphatases, protein kinases, and GTPases. nih.gov

These studies have also led to the identification and characterization of new substrates for protein pyrophosphorylation, a post-translational modification mediated by inositol pyrophosphates. pnas.org

An InsP6 affinity probe synthesized from myo-inositol and immobilized on Dynabeads was used to analyze the InsP6 interactome in cytosolic extracts from a human colonic carcinoma cell line, identifying 77 specific protein or protein complexes. researchgate.net

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools for integrating experimental data and gaining a systems-level understanding of the complex metabolic and signaling networks involving inositol phosphates.

Key Research Applications:

Mass action models have been constructed to simulate inositol phosphate metabolism, integrating published biochemical data on the various phosphatases and kinases involved. nih.gov These models can predict the temporal dynamics of different inositol phosphate species in response to cellular stimuli. nih.gov

Simulations have shown that the temporal dynamics of most inositol phosphates are strongly influenced by the intricate network of enzymatic reactions. nih.gov For instance, Ins(1,3,4,5)P4 has been identified as playing a key role in the dynamics of Ins(1,4,5)P3 and the facilitation of calcium release. nih.gov

Molecular dynamics (MD) simulations have been used to investigate the interactions between inositol phosphates and their protein binding partners at an atomic level. researchgate.net For example, MD simulations have been employed to understand the binding of inositol phosphates to the PH domain of the protein kinase B (PKB). researchgate.net

Quantum mechanics (QM) calculations have been used to determine the energetic and structural properties of different inositol phosphate isomers, and to develop accurate parameters for use in classical MD simulations. researchgate.net

Computational models of the jasmonate receptor complex have been used to elucidate the binding mechanism between inositol phosphates and the COI1 protein, a key component of the receptor. frontiersin.org

In silico characterization of the myo-inositol-1-phosphate synthase (MIPS) gene has been performed to predict its secondary structure and functional domains. researchgate.net

| Computational Approach | Application | Key Insight | Reference |

|---|---|---|---|

| Mass Action Modeling | Simulating inositol phosphate metabolism | Revealed the strong influence of network structure on the temporal dynamics of inositol phosphates. | nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating protein-inositol phosphate interactions | Provided atomic-level understanding of binding mechanisms, such as with the PKB PH domain. | researchgate.net |

| Quantum Mechanics (QM) Calculations | Parameterization for MD simulations | Generated accurate parameters for different inositol phosphate isomers. | researchgate.net |

| Molecular Docking | Predicting binding modes | Elucidated the binding of inositol phosphates to the jasmonate receptor. | frontiersin.org |

| In Silico Gene Characterization | Predicting protein structure from sequence | Predicted secondary structure of MIPS. | researchgate.net |

Mass Action Modeling of Inositol Phosphate Metabolic Networks

Mass action modeling is a powerful computational approach used to simulate the dynamic behavior of complex biochemical systems, such as the inositol phosphate (InsP) metabolic network. nih.govnih.gov This methodology is founded on the principle of the law of mass action, which posits that the rate of a chemical reaction is directly proportional to the product of the concentrations of the reactants. By representing each biochemical reaction within the InsP pathway as a mathematical equation, a system of ordinary differential equations (ODEs) can be constructed to describe the temporal evolution of the concentration of each molecular species in the network. biorxiv.orgucsd.edu

The development of a mass action model for the InsP network is a meticulous process that involves several key steps:

Integration of Biochemical Data: The foundation of a robust model is comprehensive biochemical data. This includes information on enzyme kinetics, substrate affinities (Kₘ values), maximum reaction velocities (Vₘₐₓ), and mechanisms of regulation like competitive inhibition and allosteric modulation. ucsd.edu Researchers primarily gather these parameters from extensive literature based on enzyme purification and characterization studies, often from specific tissues like the brain. ucsd.edu

Network Construction: The model incorporates the known enzymatic reactions of the InsP pathway. This includes the synthesis of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) via phospholipase C (PLC) activity and its subsequent metabolism through a complex web of kinases and phosphatases that generate a wide array of other inositol phosphates. nih.govnih.gov For instance, a detailed model would include the phosphorylation of Ins(1,4,5)P₃ by Ins(1,4,5)P₃ 3-kinase to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), and the dephosphorylation of Ins(1,4,5)P₃ by inositol polyphosphate 5-phosphatase. ucsd.edu

Mathematical Formulation: Each reaction is translated into an ODE. For example, the rate of change of Ins(1,4,5)P₃ concentration would be determined by the rate of its synthesis from phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) minus the rates of its conversion to Ins(1,3,4,5)P₄ and its degradation to inositol 1,4-bisphosphate. The entire network is thus represented by a large system of coupled ODEs. ucsd.edu

Detailed Research Findings